
Nelfinavir (Mesylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nelfinavir (Mesylate) is a useful research compound. Its molecular formula is C33H49N3O7S2 and its molecular weight is 663.89. The purity is usually 95%.
BenchChem offers high-quality Nelfinavir (Mesylate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nelfinavir (Mesylate) including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Nelfinavir mesylate, also known as AG-1343, is a potent antiviral inhibitor of HIV-1 protease with a Ki value of 2 nM in vitro . Beyond its antiviral properties, nelfinavir mesylate has demonstrated potential as an antitumor and antifibrotic agent, and it has shown antimicrobial effects against malaria, tuberculosis, and SARS .
Scientific Research Applications
Antiviral Activity: Nelfinavir mesylate is a known inhibitor of HIV-1 protease . Studies have also indicated that nelfinavir mesylate can inhibit cell fusion caused by the SARS-CoV-2 spike (S) glycoprotein .
- Inhibition of SARS-CoV-2: Nelfinavir mesylate has been shown to drastically inhibit S-n- and S-o-mediated cell fusion, with complete inhibition at a 10-μM concentration . In rhesus macaques, prophylactic treatment with nelfinavir resulted in significantly lower temperatures and reduced virus loads in nasal and anal swabs . Furthermore, viral replication in the lungs was significantly reduced in nelfinavir-treated animals .
- Clinical studies: A clinical study involving patients with mild to moderate COVID-19 showed that nelfinavir treatment could shorten the duration of viral shedding by 5.5 days and the fever period by 3.8 days .
Antitumor Properties: Nelfinavir mesylate can induce endoplasmic reticulum (ER) stress, autophagy, and apoptosis in vitro and in vivo . It has been shown to selectively inhibit the growth of HER2-positive breast cancer cells in vitro through a novel mechanism of heat shock protein 90 (HSP90) inhibition .
- Lung Cancer: A phase 1/2 clinical trial tested oral nelfinavir mesylate in combination with concurrent chemoradiotherapy (CT-RT) in patients with unresectable stage IIIA/IIIB locally advanced non-small cell lung cancer (LA-NSCLC) .
Anti-inflammatory Effects: Nelfinavir mesylate is known to reduce inflammation by activating protein phosphatase 2 (PP2) and blocking MAPK signaling in macrophages .
Bioavailability: The absolute bioavailability of nelfinavir was determined in healthy volunteers following oral administration; however, its oral bioavailability decreased from 0.88 to 0.47 over an 11-day study period, which was attributed to first-pass metabolism rather than low absorption .
Drug Combinations: Nelfinavir mesylate is being investigated in combination with other drugs for synergistic activity . Combinations of FDA-approved drugs is a promising strategy for developing new treatments .
Case Studies
Analytical Methods
- LC-MS/MS Assay: Concentrations in plasma of nelfinavir and its metabolites can be determined by a validated LC-MS/MS assay . The method involves extracting plasma samples with ethyl acetate and acetonitrile, followed by analysis using an HPLC system interfaced with a PE Sciex API III .
- Stability: Studies have investigated the stability of nelfinavir mesylate in plasma stored at -20 and -70 °C for up to 19 months .
属性
IUPAC Name |
N-tert-butyl-2-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O4S.CH4O3S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHXCOAXSHGTIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。